S-Propionyl-4-mercaptotoluene
CAS No.: 18241-63-9
Cat. No.: VC21072663
Molecular Formula: C10H12OS
Molecular Weight: 180.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18241-63-9 |
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Molecular Formula | C10H12OS |
Molecular Weight | 180.27 g/mol |
IUPAC Name | S-(4-methylphenyl) propanethioate |
Standard InChI | InChI=1S/C10H12OS/c1-3-10(11)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Standard InChI Key | QCOJPGJASADAIQ-UHFFFAOYSA-N |
SMILES | CCC(=O)SC1=CC=C(C=C1)C |
Canonical SMILES | CCC(=O)SC1=CC=C(C=C1)C |
Chemical Identity and Basic Characteristics
S-Propionyl-4-mercaptotoluene is a thioester derivative of 4-mercaptotoluene (also known as p-toluenethiol). The compound serves as an important research chemical in the field of proteomics.
Chemical Identifiers
Property | Information |
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Name | S-Propionyl-4-mercaptotoluene |
Molecular Formula | C₁₀H₁₂OS |
Molecular Weight | 180.27 g/mol |
CAS Number | 18241-63-9 |
Chemical Family | Phenyl thioesters, Lipids |
Storage Requirements | Room temperature |
S-Propionyl-4-mercaptotoluene belongs to the class of phenyl thioesters, which are organic compounds characterized by a thioester linkage between a phenyl group and an acyl moiety . The compound is derived from 4-mercaptotoluene (p-toluenethiol), which serves as the parent compound with the thiol functional group .
Chemical Structure and Properties
Structural Analysis
S-Propionyl-4-mercaptotoluene has a structure where the propionyl group (CH₃CH₂CO-) is attached to the sulfur atom of 4-mercaptotoluene. The base structure consists of a benzene ring with a methyl group at the para position relative to the thioester functionality.
The compound can be structurally represented as follows:
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A benzene ring with a methyl group at position 4
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A thioester group (-S-CO-CH₂CH₃) at position 1
Physical Properties
While comprehensive physical property data is limited in the literature, the compound is characterized as a solid at room temperature . Given its thioester nature, it likely shares some properties with other aromatic thioesters, including:
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Moderate to low water solubility
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Solubility in organic solvents (similar to its precursor 4-methylbenzenethiol, which is soluble in alcohol and ether)
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Characteristic odor (typical of sulfur-containing organic compounds)
Synthesis and Preparation
Starting Materials
The primary starting material, 4-mercaptotoluene (p-toluenethiol), has the following properties:
Property | Information for 4-mercaptotoluene |
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CAS Number | 106-45-6 |
Molecular Formula | C₇H₈S |
Molecular Weight | 124.20 g/mol |
Physical State | White to almost white powder to lump |
Melting Point | 42.0 to 45.0 °C |
Boiling Point | 196 °C |
Solubility | Insoluble in water, soluble in ether and alcohol |
This starting material is known for its characteristic sulfur odor and is classified as toxic if swallowed, in contact with skin, or if inhaled .
Applications in Research
Proteomics Research
S-Propionyl-4-mercaptotoluene is primarily described as a compound for proteomics research . In this context, it likely serves in one or more of the following functions:
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Protein Modification: Thioesters are known for their ability to participate in native chemical ligation processes, potentially making this compound useful for protein modification and labeling.
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Enzymatic Studies: The thioester bond exhibits specific reactivity that can be leveraged in enzymatic assays and mechanistic studies.
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Probe Development: The compound may serve as a building block for developing chemical probes used in proteomic analyses.
Related Compounds and Structural Analogs
Parent Compound: 4-Mercaptotoluene
4-Mercaptotoluene (p-toluenethiol) is the parent compound from which S-Propionyl-4-mercaptotoluene is derived. It has multiple synonyms, including:
Structural Analogs
Several structural analogs exist, including:
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